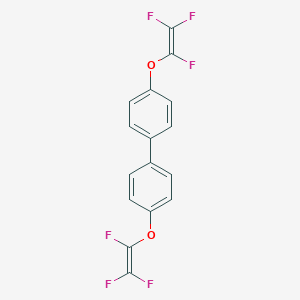

4,4'-Bis(4-trifluorovinyloxy)biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHDIXRBUDLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134174-05-3 | |

| Record name | 1,1′-Biphenyl, 4,4′-bis[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134174-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70373511 | |

| Record name | 4,4'-Bis(4-trifluorovinyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134130-19-1 | |

| Record name | 4,4'-Bis(4-trifluorovinyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134130-19-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"chemical structure of 4,4'-Bis(4-trifluorovinyloxy)biphenyl"

An In-Depth Technical Guide to 4,4'-Bis(4-trifluorovinyloxy)biphenyl

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key monomer in the synthesis of high-performance fluoropolymers. Tailored for researchers and professionals in materials science and polymer chemistry, this document delves into the compound's chemical structure, a detailed synthesis protocol with mechanistic insights, physicochemical properties, and its primary application in forming perfluorocyclobutane (PFCB) polymers.

Compound Identification and Chemical Structure

This compound is an organofluorine compound characterized by a central biphenyl core functionalized with two trifluorovinyloxy groups at the para positions. These terminal functional groups are the cornerstone of its utility, enabling polymerization through thermal cyclization.

The definitive identifiers and structural representations for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 134130-19-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₈F₆O₂ | [1][3][4][5] |

| Molecular Weight | 346.22 g/mol | [1][3][4][5] |

| IUPAC Name | 1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | [4] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F | [4] |

| InChI | InChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H | [4] |

| InChIKey | QNDHDIXRBUDLFJ-UHFFFAOYSA-N | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is achieved through a reductive dehalogenation of a precursor molecule, 4,4'-bis(2-bromo-tetrafluoroethoxy) biphenyl.[1] This transformation is a critical step, converting the stable tetrafluoroethoxy linkage into the reactive trifluorovinyl ether group necessary for polymerization.

Experimental Protocol

This protocol is adapted from the procedure detailed by Marestin et al. (2017)[1].

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask, add 8.24 g (15.15 mmol) of 4,4'-bis(2-bromo-tetrafluoroethoxy) biphenyl.

-

Add 3.0 g (45 mmol) of activated zinc powder.

-

Add 50 mL of acetonitrile as the solvent.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

Step 2: Reductive Dehalogenation

-

Heat the mixture to reflux.

-

Causality: Activated zinc serves as the reducing agent. It facilitates a two-electron transfer process that eliminates both the bromine and the adjacent fluorine atom, forming a double bond and zinc salts (ZnBrF). Acetonitrile is chosen as a polar aprotic solvent capable of dissolving the reactants and withstanding the reflux temperature.

-

Monitor the reaction's progress using ¹⁹F NMR spectroscopy. The disappearance of the signals corresponding to the -CFBr-CF₂- group of the starting material and the appearance of the characteristic signals for the -O-CF=CF₂ group indicate the reaction is proceeding.

Step 3: Work-up and Extraction

-

Once the reaction is complete (as determined by ¹⁹F NMR), cool the mixture to room temperature.

-

Filter the mixture over a pad of celite to remove the excess zinc and the inorganic salts formed during the reaction.[1]

-

Wash the filter cake with diethyl ether to ensure all product is collected.

-

Transfer the combined filtrate to a separatory funnel and add 200 mL of water.

-

Extract the aqueous phase several times with diethyl ether.[1]

-

Causality: This liquid-liquid extraction separates the organic product from the water-soluble acetonitrile and any remaining inorganic impurities.

Step 4: Drying and Purification

-

Combine the organic phases and dry them over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent and remove the solvent under reduced pressure (rotary evaporation).

-

Purify the resulting crude product by column chromatography on silica gel, using petroleum ether as the eluent.[1]

-

Causality: Column chromatography is essential to separate the desired product from any unreacted starting material or side products, yielding a high-purity white solid.

-

The expected yield is approximately 3.15 g (60%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Data

Characterization of the final product is paramount for confirming its identity and purity. The spectroscopic data provided below are defining signatures for this molecule.[1]

| Spectroscopy | Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | δ 7.72 (d, 4H, J = 8.0 Hz), 7.36 (d, 4H, J = 8.0 Hz) |

| ¹⁹F NMR | δ -118.48 (dd, 2F, J = 97.8 Hz, 56.4 Hz), -126.36 (dd, 2F, J = 97.8 Hz, 109.0 Hz), -134.20 (dd, 2F, J = 109.0 Hz, 56.4 Hz) |

| ¹³C NMR | δ 153.74, 136.11, 128.61, 116.12 |

Data Interpretation:

-

¹H NMR: The two doublets correspond to the aromatic protons on the biphenyl core, confirming its symmetric structure.

-

¹⁹F NMR: The three distinct signals, each integrating to two fluorine atoms and showing doublet of doublets (dd) splitting, are characteristic of the -O-CF=CF₂ group, confirming the successful formation of the trifluorovinyl ether moiety.

-

¹³C NMR: The four signals in the aromatic region are consistent with the four unique carbon environments in the symmetric biphenyl ether structure.[1]

Core Application: Perfluorocyclobutane (PFCB) Polymer Synthesis

The primary and most significant application of this compound is its role as a monomer in the synthesis of perfluorocyclobutane (PFCB) aromatic polyethers.

Mechanism: Thermal [2+2] Cyclodimerization

The trifluorovinyl ether functional group is unique in its ability to undergo a thermal [2+2] cycloaddition reaction. When heated, two trifluorovinyl ether groups dimerize to form a highly stable, six-membered perfluorocyclobutane ring. Because the monomer is bifunctional, this reaction proceeds as a step-growth polymerization, creating long polymer chains linked by these PFCB rings.

This polymerization does not require any initiators, catalysts, or produce any volatile byproducts, making it a clean and efficient process. The resulting PFCB polymers possess a valuable combination of properties:

-

High Thermal Stability: Due to the strong C-F and C-C bonds.

-

Low Dielectric Constant and Loss: Making them ideal for microelectronics and high-frequency applications.

-

Excellent Optical Clarity: Low light absorption in the visible and near-infrared spectra.

-

High Hydrophobicity: Conferred by the high fluorine content.

Polymerization Visualization

Caption: Thermal cyclodimerization of the monomer to form a PFCB polymer.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[4]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

References

-

LabSolutions. 4,4′-Bis(4-trifluorovinyloxy)biphenyl. Available at: [Link][3]

-

PubChem. (National Center for Biotechnology Information). This compound. Available at: [Link][4]

Sources

An In-depth Technical Guide to 4,4'-Bis(4-trifluorovinyloxy)biphenyl (CAS 134130-19-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(4-trifluorovinyloxy)biphenyl, registered under CAS number 134130-19-1, is a fluorinated aromatic compound of significant interest in materials science. Its unique structure, featuring a rigid biphenyl core flanked by reactive trifluorovinyloxy groups, makes it a valuable monomer for the synthesis of high-performance polymers. This guide provides a comprehensive overview of its properties, synthesis, applications, and a list of commercial suppliers. While one supplier mentions applications in proteomics research, the primary and well-documented use of this compound lies in the field of polymer chemistry. Its direct application in drug development has not been substantially reported in peer-reviewed literature; however, the resulting polymers' unique properties could be of interest in advanced biomedical device coatings or specialized laboratory equipment.

Chemical and Physical Properties

This compound is a white solid at room temperature. The trifluorovinyloxy functional groups are key to its reactivity, particularly in polymerization reactions. Below is a summary of its known chemical and physical properties.

| Property | Value | Source |

| CAS Number | 134130-19-1 | [1] |

| Molecular Formula | C₁₆H₈F₆O₂ | [1] |

| Molecular Weight | 346.22 g/mol | [1] |

| IUPAC Name | 1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | [2] |

| Appearance | White solid | [3] |

Spectral Data:

-

¹H NMR (DMSO-d6, 200 MHz): δ 7.72 (d, 2H, J = 8.0 Hz), 7.36 (d, 2H, J = 8.0 Hz).[3]

-

¹³C NMR (DMSO-d6, 50 MHz): δ 153.74 (C4), 136.11 (C1), 128.61 (C2), 116.12 (C3).[3]

-

¹⁹F NMR (DMSO-d6, 188 MHz): δ -118.48 (dd, F1, J(F1-F2) = 97.8 Hz, J(F1-F3) = 56.4 Hz), -126.36 (dd, F2, J(F2-F1) = 97.8 Hz, J(F2-F3) = 109.0 Hz), -134.20 (dd, F3, J(F3-F2) = 109.0 Hz, J(F3-F1) = 56.4 Hz).[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving a reductive elimination reaction. A representative synthetic protocol is detailed below.

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(4-trifluorovinyloxy)biphenyl

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4,4'-Bis(4-trifluorovinyloxy)biphenyl. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of this fluorinated organic molecule. This document will cover the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques in the characterization of the target compound.

Molecular Structure and Significance

This compound is a unique molecule featuring a biphenyl core functionalized with two trifluorovinyloxy groups. These trifluorovinyl ether moieties are of significant interest in polymer chemistry and materials science due to their ability to undergo thermal cyclodimerization to form perfluorocyclobutane (PFCB) linkages, leading to the formation of high-performance polymers with desirable thermal and dielectric properties. Accurate spectroscopic characterization is paramount to confirm the synthesis of the monomer and to ensure its purity before polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a comprehensive structural confirmation.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the aromatic protons of the biphenyl core. Due to the symmetry of the molecule, two distinct signals are anticipated.

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.72 | Doublet | 8.0 | 2H, Ar-H |

| 7.36 | Doublet | 8.0 | 2H, Ar-H |

Solvent: DMSO-d6, Frequency: 200 MHz

The downfield chemical shifts of these protons are characteristic of aromatic systems. The observed doublet multiplicity arises from the coupling between adjacent protons on the benzene rings.

¹³C NMR Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, the spectrum will show signals for the carbon atoms of the biphenyl core and the trifluorovinyloxy groups.

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 153.74 | C4 |

| 136.11 | C1 |

| 128.61 | C2 |

| 116.12 | C3 |

Solvent: DMSO-d6, Frequency: 50 MHz

The carbon attached to the oxygen of the trifluorovinyloxy group (C4) is expected to be the most deshielded, appearing at the lowest field. The other aromatic carbons (C1, C2, and C3) will have distinct chemical shifts based on their electronic environment.

¹⁹F NMR Analysis

Fluorine-19 NMR is particularly informative for fluorinated compounds. The trifluorovinyl group will exhibit a characteristic splitting pattern due to the coupling between the three non-equivalent fluorine atoms.

Table 3: ¹⁹F NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -118.48 | Doublet of Doublets | J_F1-F2_ = 97.8, J_F1-F3_ = 56.4 | F1 |

| -126.36 | Doublet of Doublets | J_F2-F1_ = 97.8, J_F2-F3_ = 109.0 | F2 |

| -134.20 | Doublet of Doublets | J_F3-F2_ = 109.0, J_F3-F1_ = 56.4 | F3 |

Solvent: DMSO-d6, Frequency: 188 MHz

The observed doublet of doublets for each fluorine atom confirms the trifluorovinyl structure and the coupling interactions between them.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe pulse sequence. No external standard is typically needed as the spectrometer's fluorine frequency is used as a reference.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C bond of the vinyl group, and the C-F bonds.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Medium | C=C stretch (trifluorovinyl) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | C-O-C asymmetric stretch (aryl ether) |

| ~1200-1000 | Strong | C-F stretch |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

The presence of strong absorption bands in the 1200-1000 cm⁻¹ region is a key indicator of the C-F bonds. The C=C stretching of the trifluorovinyl group is also a diagnostic peak.[2]

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound (C₁₆H₈F₆O₂), the expected exact mass is approximately 346.04 g/mol . The mass spectrum should show a prominent molecular ion peak ([M]⁺) at this m/z value.

Expected Fragmentation Pathways

Under electron ionization (EI), the molecular ion can undergo fragmentation. Common fragmentation pathways for biphenyl derivatives involve cleavage of the bond connecting the two phenyl rings or fragmentation of the substituent groups.

A plausible fragmentation pathway could involve the loss of a trifluorovinyloxy radical (-OCF=CF₂) or the cleavage of the biphenyl linkage.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is used to separate the sample from any impurities before it enters the MS.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and major fragment ions.

Visualizing Molecular Structure and Fragmentation

To aid in the understanding of the molecular structure and potential fragmentation in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A potential fragmentation pathway for this compound in MS.

Conclusion

This technical guide has outlined the key spectroscopic techniques for the comprehensive characterization of this compound. The provided NMR data confirms the precise molecular structure, while the expected IR and MS data serve as valuable references for verifying the synthesis and purity of this important monomer. The detailed experimental protocols and visual diagrams offer practical guidance for researchers working with this and similar fluorinated compounds. Adherence to these analytical methodologies will ensure high confidence in the structural integrity of the material, which is a critical prerequisite for its application in advanced polymer synthesis.

References

-

Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy, 2016, 31(11), 28-35. Available from: [Link]

Sources

"thermal stability and decomposition of 4,4'-Bis(4-trifluorovinyloxy)biphenyl"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Bis(4-trifluorovinyloxy)biphenyl

For Researchers, Scientists, and Professionals in Materials Science and Polymer Chemistry

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. This monomer is of significant interest for the synthesis of high-performance fluorinated polymers due to the desirable properties conferred by the trifluorovinyloxy functional groups, such as high thermal stability, chemical resistance, and low dielectric constants. This document outlines the theoretical basis for its thermal stability, detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a discussion of its likely decomposition pathways. The insights provided herein are intended to guide researchers in the effective utilization of this monomer for the development of advanced materials.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound with a rigid biphenyl core flanked by two trifluorovinyloxy (-OCF=CF₂) groups. This unique molecular architecture makes it a promising monomer for the synthesis of high-performance polymers, particularly through cyclopolymerization of the trifluorovinyl ether groups. The resulting polymers are expected to exhibit exceptional thermal stability, chemical inertness, and excellent dielectric properties, making them suitable for applications in aerospace, microelectronics, and telecommunications.

The thermal stability of the monomer is a critical parameter that dictates its processing window and the ultimate performance of the derived polymers. Understanding its decomposition behavior is paramount for optimizing polymerization conditions and ensuring the long-term reliability of materials fabricated from it.

Theoretical Assessment of Thermal Stability

The thermal stability of this compound is governed by the bond dissociation energies of its constituent chemical bonds. The molecule's structure comprises a thermally robust biphenyl core. The presence of strong carbon-fluorine bonds in the trifluorovinyloxy groups is expected to significantly enhance the overall thermal stability of the molecule. The ether linkage between the aromatic ring and the trifluorovinyl group is typically the most susceptible point for thermal degradation. However, the electron-withdrawing nature of the fluorine atoms can influence the stability of this bond.

Experimental Characterization of Thermal Properties

A thorough investigation of the thermal properties of this compound involves the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures.[3]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass percentage versus temperature.

-

Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5).

-

Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

-

Diagram: TGA Experimental Workflow

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It is employed to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg) for amorphous materials, and crystallization temperature (Tc). For fluoropolymers, specific procedures may be necessary for accurate DSC analysis.[6]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected melting temperature but below the decomposition temperature (e.g., 300 °C) at a rate of 10 °C/min. This scan erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 300 °C to 25 °C at a rate of 10 °C/min to observe crystallization.

-

Second Heating Scan: Reheat the sample from 25 °C to 300 °C at a rate of 10 °C/min to determine the Tg and Tm of the recrystallized material.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition on the second heating scan.

-

Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow on the second heating scan.

-

Determine the crystallization temperature (Tc) from the peak of the exothermic transition on the cooling scan.

-

Diagram: DSC Experimental Workflow

Caption: Initial step in the proposed thermal decomposition of the target compound.

Conclusion

This compound is a monomer with high potential for the creation of thermally stable, high-performance polymers. Its thermal behavior is characterized by a high decomposition temperature and significant char formation, attributed to its rigid biphenyl core and the presence of strong C-F bonds. The experimental protocols detailed in this guide for TGA and DSC analysis provide a robust framework for researchers to accurately characterize the thermal properties of this and similar monomers. A thorough understanding of its thermal stability and decomposition mechanisms is essential for the successful design and processing of next-generation advanced materials.

References

-

Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry. ASTM D4591-07(2015). Link

-

This compound synthesis - ChemicalBook. Link

-

Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. - ResearchGate. Link

-

Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi, Department of Polymer Science. Link

-

From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. - ResearchGate. Link

-

Characterization of Polymers using Differential Scanning Calorimetry (DSC). TA Instruments. Link

-

Thermogravimetric Analyzer (TGA). NETZSCH-Gerätebau GmbH. Link

-

4,4'-Bis(Trifluorovinyl)Biphenyl. PubChem. Link

-

Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. - PubMed Central. Link

-

TGA Thermogravimetric Analyzer - ToronTGA™. Torontech. Link

-

Thermogravimetric Analysis (TGA). Leibniz Institute of Polymer Research Dresden. Link

-

Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. ACS Publications. Link

-

4,4'-Bis[trifluoromethyl]biphenyl. PubChem. Link

-

Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. - PubMed. Link

-

Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. - ResearchGate. Link

-

Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. - RSC Publishing. Link

-

In-Depth Technical Guide on the Thermal Stability of 4-Cyano-4'-(trifluoromethyl)biphenyl. Benchchem. Link

-

Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Monash University. Link

-

4, 4'-bis-(chloromethyl)-biphenyl. Google Patents. Link

-

Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. - PMC - NIH. Link

-

Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. Link

-

Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. - ResearchGate. Link

-

Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. - Frontiers. Link

-

An Unexpected Incident with 4-Trifluoromethylaniline. - ResearchGate. Link

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. torontech.com [torontech.com]

- 3. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. eag.com [eag.com]

- 6. asiamzsteel.com [asiamzsteel.com]

A Comprehensive Technical Guide to the Solubility of 4,4'-Bis(4-trifluorovinyloxy)biphenyl in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(4-trifluorovinyloxy)biphenyl in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of the dissolution behavior of this highly fluorinated molecule.

Introduction: Understanding the Molecule

This compound is an organofluorine compound featuring a rigid biphenyl core flanked by two trifluorovinyloxy groups. Its chemical structure, presented in Figure 1, dictates its physicochemical properties and, consequently, its solubility in various media.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Key physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₈F₆O₂ | PubChem[1] |

| Molecular Weight | 346.22 g/mol | PubChem[1] |

| IUPAC Name | 1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | PubChem[1] |

| CAS Number | 134130-19-1 | ChemicalBook[2] |

The presence of a large, non-polar biphenyl core and highly electronegative fluorine atoms suggests a molecule with low polarity and a tendency towards hydrophobicity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, indicating that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3]

Theoretical Solubility Profile

-

Biphenyl Core: The biphenyl group is aromatic and largely non-polar, contributing to good solubility in aromatic and other non-polar organic solvents. Biphenyl itself is soluble in oxygenated and chlorinated solvents.

-

Trifluorovinyloxy Groups: The trifluorovinyl ether moieties introduce a degree of polarity due to the oxygen atom, but the high degree of fluorination significantly increases the molecule's fluorophilicity and overall non-polar character. Fluorination generally decreases intermolecular interactions, which can impact solubility.[4] Aromatic fluorinated biphenyl compounds have gained considerable attention in various fields of chemistry due to their unique properties.[5]

Based on these structural considerations, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In non-polar aromatic solvents (e.g., toluene, benzene, xylenes) and some chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable interactions with the biphenyl core.

-

Moderate to Good Solubility: In moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, methyl ethyl ketone).

-

Low to Negligible Solubility: In highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) due to the molecule's predominantly non-polar and hydrophobic nature.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following sections detail the protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 10 mg of this compound into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a selected organic solvent.

-

Observation: Vigorously agitate the mixture at a controlled temperature (e.g., 25 °C) for 1-2 minutes.

-

Classification: Observe the mixture for complete dissolution, partial dissolution, or insolubility. A compound is generally considered soluble if it dissolves completely.

A suggested panel of solvents for qualitative screening is presented in Table 2.

| Solvent Class | Examples | Expected Qualitative Solubility |

| Non-polar Aromatic | Toluene, Xylene | Soluble |

| Chlorinated | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble |

| Esters | Ethyl Acetate | Moderately Soluble to Sparingly Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble |

| Aqueous | Water | Insoluble |

This systematic approach allows for the classification of the compound based on its solubility behavior, which can provide insights into the presence of certain functional groups.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility measurement, the isothermal shake-flask method is a widely accepted and reliable technique.[3]

Experimental Workflow:

Caption: Workflow for the quantitative shake-flask solubility determination method.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a sealed, screw-cap vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to permit the excess solid to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

-

Sampling and Analysis: Carefully withdraw a known aliquot of the clear supernatant. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy (if the compound has a chromophore), or gravimetric analysis after careful solvent evaporation.

-

Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[3] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent polarity that closely matches that of the solute will generally lead to higher solubility.

-

Molecular Size and Shape: Larger molecules may have lower solubility due to stronger intermolecular forces in the solid state that must be overcome.

-

Purity of the Compound: Impurities can affect the measured solubility.

Applications and Implications of Solubility Data

A thorough understanding of the solubility of this compound is critical for its application in various fields:

-

Polymer Chemistry: This compound may serve as a monomer for the synthesis of high-performance fluorinated polymers.[4] Knowledge of its solubility is essential for controlling polymerization reactions, which are typically carried out in solution.

-

Drug Development: While not a typical drug candidate itself, understanding the solubility of fluorinated aromatic compounds can inform the design of novel therapeutic agents, where solubility is a key factor in bioavailability.

-

Materials Science: The solubility data is crucial for the processing of materials derived from this compound, such as in the casting of films or the formation of coatings.

Conclusion

This compound is a highly fluorinated aromatic compound with a predicted solubility profile favoring non-polar and moderately polar aprotic organic solvents. While specific quantitative data is sparse, this guide provides a robust framework for both predicting and experimentally determining its solubility. The detailed protocols herein offer a self-validating system for researchers to generate reliable solubility data, which is indispensable for the effective utilization of this compound in its various potential applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Solubility. [Link] (Note: A general reference for the principles of solubility)

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link] (Note: A general reference for solubility determination methods)

-

PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

-

Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 28(15), 5897. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4,4'-Bis(chloromethyl)biphenyl in Modern Polymer Science. [Link]

Sources

"molecular weight and formula of 4,4'-Bis(4-trifluorovinyloxy)biphenyl"

An In-Depth Technical Guide to 4,4'-Bis(4-trifluorovinyloxy)biphenyl: Synthesis, Properties, and Applications

Introduction

In the landscape of advanced materials and polymer science, fluorinated monomers serve as critical building blocks for creating high-performance polymers with exceptional thermal stability, chemical resistance, and unique dielectric properties. Among these, this compound is a noteworthy bifunctional monomer. Its rigid biphenyl core combined with reactive trifluorovinyloxy terminal groups makes it a valuable precursor for synthesizing a class of polymers known as fluorinated arylene vinylene ethers (FAVE). This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a validated synthesis protocol, and its primary applications in materials science. While organofluorine compounds are prevalent in pharmaceuticals, the direct application of this specific monomer is concentrated in polymer chemistry rather than drug development.[1][2] This document is intended for researchers and scientists in materials science and polymer chemistry, offering field-proven insights into its synthesis and utility.

Section 1: Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application. This compound is identified by a unique set of chemical descriptors that define its structure and composition.

Key Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | [3] |

| CAS Number | 134130-19-1 | [4][5][6] |

| Molecular Formula | C₁₆H₈F₆O₂ | [3][4][5] |

| Molecular Weight | 346.22 g/mol | [3][4][5][6] |

Chemical Structure

The molecule consists of a central biphenyl unit, where each of the 4 and 4' positions is substituted with a trifluorovinyloxy group (-O-CF=CF₂). This structure is depicted below.

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable estimates of a molecule's behavior, which are particularly useful in predicting its interactions and suitability for various applications.

| Property | Value | Source |

| XLogP3 | 5.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 346.04284847 Da | [3] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

Section 2: Synthesis and Characterization

The reliable synthesis of high-purity monomer is paramount for producing polymers with consistent properties. The established method for synthesizing this compound involves a reductive dehalogenation of a brominated precursor.

Synthesis Rationale

The chosen pathway leverages the reductive elimination of bromine from 4,4'-bis(2-bromo-tetrafluoroethoxy)biphenyl using activated zinc. This is a common and effective method for generating fluorinated vinyl ethers. The zinc acts as a reducing agent, facilitating the formation of the double bond in the trifluorovinyl group. Acetonitrile is selected as the solvent due to its polarity and appropriate boiling point for reflux conditions.

Experimental Protocol: Synthesis of this compound[4]

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

4,4'-bis(2-bromo-tetrafluoroethoxy)biphenyl (15.15 mmol, 8.24 g)

-

Activated Zinc (45 mmol, 3 g)

-

Acetonitrile (50 mL)

-

Diethyl ether

-

Water

-

Sodium sulfate

-

Celite

-

Silica gel

-

Petroleum ether

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-bis(2-bromo-tetrafluoroethoxy)biphenyl (8.24 g), activated zinc (3 g), and acetonitrile (50 mL).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction should be monitored using ¹⁹F NMR spectroscopy by analyzing aliquots from the reaction mixture.

-

Workup and Extraction: Upon completion, cool the mixture to room temperature. Filter the suspension over Celite to remove excess zinc and inorganic salts, washing the filter cake with diethyl ether.

-

Combine the filtrates and add 200 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase several times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using petroleum ether as the eluent. This yields the final product as a white solid (3.15 g, 60% yield).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

-

¹⁹F NMR (188 MHz, DMSO-d₆):

-

δ -118.48 (dd, F¹, JF1-F2 = 97.8 Hz, JF1-F3 = 56.4 Hz)

-

δ -126.36 (dd, F², JF2-F1 = 97.8 Hz, JF2-F3 = 109.0 Hz)

-

δ -134.20 (dd, F³, JF3-F2 = 109.0 Hz, JF3-F1 = 56.4 Hz)

-

-

¹H NMR (200 MHz, DMSO-d₆):

-

δ 7.72 (d, 4H, JH-H = 8.0 Hz)

-

δ 7.36 (d, 4H, JH-H = 8.0 Hz)

-

-

¹³C NMR (50 MHz, DMSO-d₆):

-

δ 153.74 (C₄), 136.11 (C₁), 128.61 (C₂), 116.12 (C₃)

-

The distinct doublet of doublets (dd) in the ¹⁹F NMR spectrum is characteristic of the three non-equivalent fluorine atoms on the trifluorovinyl group, and the coupling constants confirm their connectivity. The ¹H NMR shows the expected aromatic signals for a 4,4'-disubstituted biphenyl core.

Section 3: Applications in Polymer Science

The primary utility of this compound is as a monomer in step-growth polymerization. The trifluorovinyloxy groups are susceptible to thermal cyclodimerization or can react with other comonomers to form fluoropolymers.

Fluorinated Arylene Vinylene Ether (FAVE) Polymers

This monomer is used to synthesize a class of fluorinated arylene vinylene ether (FAVE) polymers.[7] These polymerizations are typically base-catalyzed step-growth reactions with various bisphenols. The resulting polymers incorporate the rigid, thermally stable biphenyl unit and the fluorinated ether linkages into their backbone.

The incorporation of fluoroalkenylenes provides several advantages:

-

Enhanced Thermal Stability: The strong carbon-fluorine bonds and the aromatic biphenyl core contribute to high thermal and oxidative stability.[7]

-

Chemical Inertness: The fluorine atoms create a non-polar, low-energy surface that resists chemical attack.

-

Latent Reactivity: The enchained fluoroalkenes can serve as sites for post-polymerization modification, chain extension, or crosslinking, allowing for the tuning of material properties.[7]

These properties make the resulting polymers suitable for high-performance applications such as advanced composites, separation membranes, and materials for optoelectronics.[7]

Monomer to High-Performance Material Pathway

Caption: Logical pathway from monomer to end-use applications.

Section 4: Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[3]

| Hazard Code | Description | Precautionary Statement |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a specialized fluorinated monomer with a well-defined synthesis and significant potential in the field of polymer science. Its robust biphenyl core and reactive trifluorovinyloxy groups enable the creation of high-performance FAVE polymers with superior thermal and chemical properties. While its direct role is in materials science, the broader principles of using fluorinated biphenyl structures to impart desirable properties are echoed in medicinal chemistry. For materials scientists and polymer chemists, this compound represents a key building block for the next generation of advanced, durable, and functional materials.

References

-

4,4′-Bis(4-trifluorovinyloxy)biphenyl. LabSolutions. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

4,4'-Bis(Trifluorovinyl)Biphenyl. PubChem, National Center for Biotechnology Information. [Link]

-

Step-Growth Polymerization of Perfluoro-Vinyl Ether, -Cycloalkenes, and -Acyclic Alkenes with Bisphenols Containing Variable Polycyclic Aromatic Cores. ProQuest. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central, National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C16H8F6O2 | CID 2756751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Step-Growth Polymerization of Perfluoro-Vinyl Ether, -Cycloalkenes, and -Acyclic Alkenes with Bisphenols Containing Variable Polycyclic Aromatic Cores - ProQuest [proquest.com]

The Dawn of a New Era in Material Science and Drug Discovery: A Technical Guide to Novel Fluorinated Biphenyl Monomers

Introduction: The Unparalleled Advantage of Fluorine in Biphenyl Scaffolds

In the ever-evolving landscape of materials science and medicinal chemistry, the strategic incorporation of fluorine into molecular frameworks has consistently unlocked unprecedented advancements. This guide delves into the synthesis, characterization, and groundbreaking applications of a particularly promising class of molecules: novel fluorinated biphenyl monomers. The introduction of fluorine atoms onto the biphenyl scaffold is not a mere substitution; it is a transformative modification that imbues the resulting monomers with a unique and powerful combination of properties.

Fluorine's high electronegativity, second only to neon, and its small van der Waals radius dramatically alter the electronic landscape of the biphenyl system. This leads to profound effects on key physicochemical properties, including metabolic stability, lipophilicity, and binding affinity in biological systems.[1][2] In the realm of materials, these alterations translate to enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics.[3][4] This technical guide will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a theoretical understanding but also practical, field-proven insights into harnessing the potential of these remarkable monomers.

Core Synthesis Strategy: Mastering the Suzuki-Miyaura Cross-Coupling Reaction

The creation of fluorinated biphenyl monomers hinges on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide, offering a broad substrate scope and exceptional functional group tolerance.[1][5] The causality behind this choice of reaction lies in its high efficiency and the relative stability and low toxicity of the boronic acid reagents.[4]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle, which is fundamental to understanding and optimizing the reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Novel Difluorinated Biphenyl Monomer

This protocol provides a representative procedure for the synthesis of novel difluorinated biphenyl compounds, which can be adapted for various substrates.[3][4]

Objective: To synthesize a series of novel difluorinated biphenyl compounds via Suzuki-Miyaura coupling.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

Various arylboronic acids

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dioxane

-

Water

-

Ethyl acetate

-

n-Hexane

-

Silica gel

Procedure:

-

To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), the desired arylboronic acid (0.777 mmol), K₃PO₄ (0.164 g, 0.777 mmol), and Pd(PPh₃)₄ (0.0089 g, 1.5 mol %).

-

Add a 3:1 v/v mixture of dioxane and water.

-

Seal the pressure tube and heat the reaction mixture at 105 °C for 8.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Characterization Data of Representative Novel Fluorinated Biphenyl Monomers

The successful synthesis of these novel monomers is confirmed through rigorous spectroscopic analysis.[3]

| Compound ID | Chemical Formula | Yield (%) | Melting Point (°C) | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| TBDFBP | C₁₆H₁₆F₂ | 77 | 105-107 | 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) | 151.1 (d, J=7.5 Hz), 149.1 (d, J=7.5 Hz), 148.7, 138.6, 136.5, 126, 122.5, 117.2 (d, J=12 Hz), 116 (d, J=13.5 Hz), 115, 34.5, 31 |

| DFBPE | C₁₄H₁₀F₂O | 79 | 71-72 | 8.1 (d, J=12.1 Hz, 2H), 7.7 (d, J=12.03 Hz, 2H), 7.4-7.2 (m, 3H), 2.66 (s, 3H) | 197.85, 151 (d, J=7.5 Hz), 149 (d, J=7.5 Hz), 136, 130, 129, 128, 122, 117 (d, J=12.75 Hz), 116 (d, J=12.75 Hz), 26.83 |

| DFDMBP | C₁₄H₁₂F₂O₂ | 72 | N/A | 7.4 (m, 1H), 7.2 (m, 2H), 6.8 (m, 3H), 3.82 (s, 3H), 3.8 (s, 3H) | 151 (d, J=7.3 Hz), 149 (d, J=7.5 Hz), 143.8, 136.6, 129, 127, 123.6, 118 (d, J=13.5 Hz), 116 (d, J=13.5 Hz), 26 |

| DFNBP | C₁₂H₇F₂NO₂ | 80 | 92-93 | 8.4 (s, 1H), 8.2 (d, J=12.2 Hz, 1H), 7.92 (m, 1H), 7.74 (d, J=12.4 Hz, 1H), 7.4 (m, 1H), 7.2 (m, 2H) | 151.1 (d, J=7.5 Hz), 149.4 (d, J=7.5 Hz), 148.5, 140, 135, 132, 130, 123, 122.8, 121, 118 (d, J=12.75 Hz), 116 (d, J=12.75 Hz) |

| DFBPMS | C₁₃H₁₀F₂S | 80 | 98-100 | 7.6 (d, J=12.07 Hz, 2H), 7.4 (d, J=12.03 Hz, 4H), 7.2 (s, 1H), 2.5 (s, 3H) | 152.1 (d, J=7.4 Hz), 148 (d, J=7.3 Hz), 138, 137.6, 127.8, 127.03, 122, 117 (d, J=12.75 Hz), 115 (d, J=12.75 Hz), 15.8 |

Application I: High-Performance Polymers for Gas Separation

The inherent rigidity and the increase in fractional free volume imparted by bulky trifluoromethyl groups make fluorinated biphenyl monomers ideal candidates for the synthesis of advanced polyimide membranes for gas separation.[6][7]

Synthesis of Fluorinated Polyimides

A conventional two-step procedure involving chemical imidization is employed.[6]

Caption: Two-step synthesis of fluorinated polyimides.

Experimental Protocol: Polyimide Membrane Fabrication and Gas Permeation Measurement

Objective: To fabricate a dense film membrane from the synthesized fluorinated polyimide and evaluate its gas separation performance.

Materials:

-

Synthesized fluorinated polyimide

-

N-Methyl-2-pyrrolidone (NMP) or Chloroform (CHCl₃)

-

Glass casting plate

-

Constant-volume/variable-pressure gas permeation apparatus

Procedure:

-

Polymer Solution Preparation: Dissolve the synthesized polyimide in a suitable solvent (e.g., NMP or CHCl₃) to form a 5% (w/v) solution.

-

Membrane Casting: Filter the polymer solution and cast it onto a clean, level glass plate.

-

Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Thermal Annealing: Subject the resulting film to a thermal treatment schedule in a vacuum oven to remove residual solvent (e.g., 3 hours at 150 °C, 1 hour at 180 °C, followed by further heating under a nitrogen atmosphere).[6]

-

Gas Permeability Measurement: a. Mount the membrane in a constant-volume/variable-pressure permeation cell. b. Evacuate both the feed and permeate sides of the membrane to high vacuum (<10⁻⁶ Torr).[8] c. Introduce the feed gas at a specified pressure to the feed side. d. Record the pressure increase on the permeate side over time to determine the permeability coefficient. e. Calculate the ideal selectivity as the ratio of the permeability coefficients of two different gases.

Performance Data of Fluorinated Polyimide Membranes

Fluorinated diamine-modified Matrimid membranes have demonstrated significant improvements in both gas permeability and selectivity, a highly desirable outcome that defies the typical trade-off relationship.[8]

| Gas Pair | Pristine Matrimid® Selectivity | Fluorinated Diamine-Modified Matrimid® Selectivity | % Enhancement |

| H₂/CH₄ | ~35 | >50 | >40% |

| CO₂/CH₄ | ~30 | >40 | >30% |

Application II: Advanced Liquid Crystal Displays

The unique electronic properties and rigidity of fluorinated biphenyls make them essential components in modern liquid crystal (LC) mixtures. They contribute to a high clearing point, wide nematic range, and optimized dielectric anisotropy and birefringence, which are critical for high-performance displays.[9][10]

Experimental Protocol: Formulation and Characterization of a Fluorinated LC Mixture

Objective: To formulate a liquid crystal mixture incorporating a novel fluorinated biphenyl monomer and characterize its mesomorphic and electro-optical properties.

Materials:

-

Novel fluorinated biphenyl monomer

-

Host nematic liquid crystal mixture (e.g., E8)

-

Indium tin oxide (ITO) coated glass cells

-

Polarizing optical microscope (POM) with a hot stage

-

Differential scanning calorimeter (DSC)

-

Electro-optical measurement system

Procedure:

-

Mixture Preparation: Prepare mixtures of the novel fluorinated biphenyl monomer in the host nematic liquid crystal at various weight percentages.

-

Homogenization: Heat the mixtures to their isotropic phase, mix thoroughly, and then cool slowly to ensure homogeneity.

-

Cell Filling: Fill the ITO cells with the prepared LC mixtures by capillary action at a temperature above the clearing point.

-

Mesomorphic Characterization: a. Determine the phase transition temperatures (e.g., clearing point, melting point) using DSC and POM. b. Observe the liquid crystalline textures using POM to identify the mesophases.

-

Electro-Optical Characterization: a. Measure the threshold voltage, response time, and contrast ratio of the filled cells using an electro-optical measurement setup. b. Determine the dielectric anisotropy and birefringence of the mixtures.

Application III: Innovations in Drug Development

The strategic incorporation of fluorine into biphenyl scaffolds is a powerful tool in medicinal chemistry for enhancing the potency and pharmacokinetic profile of drug candidates.[1][2]

Case Study: Fluorinated Biphenyls as Anti-HIV Agents

Diarylpyrimidines (DAPYs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have shown exceptional potency against HIV-1. The introduction of fluorine into the biphenyl moiety significantly enhances their antiviral activity.[2]

Visualizing the Mechanism of Action

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.

Experimental Protocol: In Vitro Anti-HIV Activity Assay

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of novel fluorinated biphenyl compounds against HIV-1.[2]

Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

Novel fluorinated biphenyl compounds

-

Culture medium and supplements

-

96-well microtiter plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Cytotoxicity Assay (CC₅₀): a. Plate MT-4 cells in a 96-well plate. b. Add serial dilutions of the test compounds. c. Incubate for 5 days at 37 °C in a 5% CO₂ incubator. d. Assess cell viability using the MTT assay.

-

Antiviral Activity Assay (EC₅₀): a. Plate MT-4 cells and infect them with HIV-1. b. Add serial dilutions of the test compounds. c. Incubate for 5 days. d. Determine the number of viable cells using the MTT assay.

-

Data Analysis: Calculate the EC₅₀ and CC₅₀ values from the respective dose-response curves. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.

Quantitative Biological Data

| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |

| Etravirine (Reference) | WT HIV-1 | 2.9 | >1600 | >1600 |

Data extracted from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines.[2]

Conclusion: A Future Forged with Fluorine

Novel fluorinated biphenyl monomers represent a versatile and powerful platform for innovation across multiple scientific disciplines. Their unique properties, unlocked by the strategic placement of fluorine atoms, have already led to significant advancements in high-performance polymers, liquid crystal displays, and therapeutic agents. The detailed synthetic and application-specific protocols provided in this guide serve as a robust foundation for researchers to explore and expand upon the vast potential of these remarkable compounds. As our understanding of fluorine's influence on molecular architecture and function continues to grow, so too will the applications of these exceptional monomers, paving the way for the next generation of advanced materials and life-saving medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.

-

MDPI. (2022). Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation. [Link]

- BenchChem. (2025).

-

ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

National Center for Biotechnology Information. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Taylor & Francis Online. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. [Link]

-

MDPI. (2022). New series of fluorinated hydrogen-bonded liquid crystals with SmB and nematic phases. [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

ResearchGate. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. [Link]

-

National Center for Biotechnology Information. (2014). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]

-

National Center for Biotechnology Information. (2022). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. [Link]

-

ResearchGate. (2017). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. uvadoc.uva.es [uvadoc.uva.es]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

"polymerization of 4,4'-Bis(4-trifluorovinyloxy)biphenyl for high-performance polymers"

An Application Guide to the Synthesis of High-Performance Perfluorocyclobutyl (PFCB) Polymers via Thermal Polymerization of 4,4'-Bis(4-trifluorovinyloxy)biphenyl

Abstract

This document provides a comprehensive guide for the synthesis and characterization of high-performance fluoropolymers derived from the thermal cyclopolymerization of this compound. The protocol details a robust, catalyst-free method that proceeds via a radical-mediated step-growth mechanism to form poly(aryl ethers) containing perfluorocyclobutyl (PFCB) linkages. These polymers are distinguished by their exceptional thermal stability, low dielectric constants, optical transparency, and excellent processability. This guide is intended for researchers and scientists in materials science and polymer chemistry, offering detailed protocols, mechanistic insights, and characterization methodologies.

Scientific Principles and Mechanism

The polymerization of aromatic trifluorovinyl ether (TFVE) monomers, such as this compound, is a cornerstone for producing a unique class of semifluorinated polymers. The process relies on a thermal [2+2] cyclopolymerization, a self-initiating reaction that occurs upon heating the monomer above 150 °C in an inert atmosphere.[1]

Mechanism: Radical-Mediated Step-Growth Cyclodimerization

The reaction proceeds through a step-growth mechanism mediated by diradicals.[1]

-

Initiation: Upon heating, the electron-deficient trifluorovinyl ether group (-OCF=CF₂) forms a diradical intermediate.

-

Propagation: This diradical rapidly reacts with another trifluorovinyl ether group to form a stable, six-membered perfluorocyclobutyl (PFCB) ring.

-

Polymer Formation: As the bifunctional monomers link together via this cyclodimerization, a linear poly(aryl ether) chain is formed.

This polymerization is highly regioselective, yielding predominantly the 1,2-disubstituted PFCB ring, with a nearly equal distribution of cis and trans isomers.[1] A significant advantage of this method is that it requires no catalysts or additives and produces no condensation byproducts, simplifying purification and ensuring high-purity polymer.

Diagram: Polymerization of this compound

Caption: Monomer to Polymer Transformation via Thermal Cyclopolymerization.

Experimental Protocol: Bulk Thermal Polymerization

This section provides a detailed, step-by-step methodology for the synthesis of PFCB polymers from this compound. The protocol is designed to be self-validating by ensuring controlled conditions for a predictable outcome.

Materials and Equipment

-

Monomer: this compound (purity > 99%)

-

Glassware: Schlenk flask or polymerization tube, condenser

-

Heating: Oil bath or heating mantle with a programmable temperature controller

-

Atmosphere Control: Schlenk line with high-purity nitrogen or argon gas

-

Stirring: Magnetic stirrer and stir bar

-

Solvents (for purification/dissolution): Tetrahydrofuran (THF), Chloroform (CHCl₃), N-Methyl-2-pyrrolidone (NMP)

-

Precipitation Solvent: Methanol

Step-by-Step Polymerization Procedure

-

Monomer Preparation: Place the required amount of this compound monomer into a clean, dry Schlenk flask equipped with a magnetic stir bar.

-

Expert Insight: Purity is critical. If the monomer has been stored for an extended period, it is advisable to purify it by recrystallization or sublimation to remove any potential inhibitors or impurities that could affect polymerization kinetics.

-

-

Inert Atmosphere Purge: Seal the flask and connect it to a Schlenk line. Evacuate the flask under a vacuum (while gently heating if necessary to remove adsorbed moisture) and backfill with high-purity nitrogen or argon. Repeat this cycle at least three times to ensure a completely inert atmosphere.

-

Causality: Oxygen can interfere with the radical-mediated polymerization mechanism, potentially leading to chain termination and lower molecular weights. An inert atmosphere is essential for achieving high-performance polymers.

-

-

Thermal Polymerization: Immerse the flask in a preheated oil bath or heating mantle set to the desired polymerization temperature. A typical temperature range is 180-210 °C.

-

Expert Insight: The polymerization rate is highly temperature-dependent. Lower temperatures (~160 °C) will result in a slower reaction, while excessively high temperatures (>250 °C) can risk side reactions or degradation. An initial kinetic study using DSC can determine the precise onset of the exothermic cyclodimerization for the specific batch of monomer.[1]

-

-

Reaction Monitoring: Allow the polymerization to proceed under gentle stirring. The viscosity of the melt will increase significantly as the polymer chains grow. The reaction time can range from 12 to 48 hours, depending on the temperature and desired molecular weight.

-

Trustworthiness: The reaction can be monitored by periodically taking small aliquots (if the setup allows) and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC). The reaction is complete when the molecular weight plateaus.

-

-

Polymer Isolation and Purification:

-

After the reaction is complete, cool the flask to room temperature. The resulting polymer will be a rigid, glassy solid.

-

Dissolve the polymer in a suitable solvent such as THF or chloroform. This may require gentle heating and stirring for several hours.

-

Once dissolved, precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, typically methanol, under vigorous stirring.

-

Collect the fibrous or powdered polymer precipitate by filtration.

-

Wash the collected polymer with fresh methanol to remove any unreacted monomer or low-molecular-weight oligomers.

-

Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow for PFCB polymer synthesis.

Polymer Characterization and Properties

Proper characterization is essential to validate the synthesis and understand the material's performance capabilities. The incorporation of fluorine and the rigid biphenyl structure imparts a unique combination of properties.[2]

Analytical Techniques

-

Structural Verification:

-

FTIR Spectroscopy: To confirm the disappearance of the trifluorovinyl ether peak (~1830 cm⁻¹) and the appearance of peaks corresponding to the PFCB ring.

-

¹⁹F NMR Spectroscopy: To confirm the formation of the PFCB linkage, which shows characteristic signals, distinct from the trifluorovinyl ether precursor.

-

-

Molecular Weight Analysis:

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). A typical Mw/Mn for this step-growth polymerization is around 2.0.[1]

-

-

Thermal Properties:

-

Thermogravimetric Analysis (TGA): To determine the polymer's thermal stability. These polymers typically exhibit excellent stability, with a 5% weight loss temperature (Td5) often exceeding 400 °C in nitrogen.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). The Tg for polymers derived from this monomer is typically high, reflecting the rigid polymer backbone.[1]

-

Typical Properties of PFCB Aryl Ether Polymers

The quantitative data below is a summary of typical values reported for high-performance PFCB polymers, demonstrating their suitability for advanced applications.

| Property | Typical Value Range | Significance for Applications |

| Glass Transition Temp. (Tg) | 110 - 250 °C | Defines the upper service temperature for mechanical applications.[1][3] |

| Decomposition Temp. (Td5) | > 400 °C (in N₂) | High thermal stability is crucial for aerospace and microelectronic processing. |